molecular formula C12H9FN2O2 B581443 2-Amino-5-(4-fluorophenyl)isonicotinic acid CAS No. 1214370-50-9

2-Amino-5-(4-fluorophenyl)isonicotinic acid

Cat. No.: B581443
CAS No.: 1214370-50-9
M. Wt: 232.214
InChI Key: TZHTVBYTSYUBLB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)isonicotinic acid (CAS 1214370-50-9) is a fluorinated pyridine derivative with the molecular formula C₁₂H₉FN₂O₂ and a molecular weight of 244.22 g/mol. Structurally, it consists of an isonicotinic acid backbone (pyridine-4-carboxylic acid) substituted with an amino group at position 2 and a 4-fluorophenyl group at position 5 (Figure 1).

This compound is primarily utilized in pharmaceutical research as a building block for synthesizing heterocyclic drugs, particularly kinase inhibitors and antibacterial agents. Its structural features make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHTVBYTSYUBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673441
Record name 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214370-50-9
Record name 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)isonicotinic acid typically involves the following steps :

    Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.

    Condensation Reaction: 4-fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide.

    Cyclization: The intermediate product is then subjected to cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

    Oxidation: Finally, under alkaline conditions using oxydol, the product is oxidized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs. Amino Groups: The hydroxyl analog (5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) exhibits lower basicity but higher solubility due to hydrogen bonding .

Lipophilicity: The trifluoromethyl group in 2-amino-5-(trifluoromethyl)isonicotinic acid enhances logP but reduces solubility compared to fluorophenyl-substituted analogs .

Metabolic Stability and Pathways

  • Hydroxylation: Microbial metabolism of isonicotinic acid derivatives often involves hydroxylation at position 2 or 6 (e.g., 2-hydroxyisonicotinic acid is a key intermediate). The amino group in the target compound may resist hydroxylation, altering metabolic pathways compared to hydroxylated analogs .

Biological Activity

2-Amino-5-(4-fluorophenyl)isonicotinic acid (CAS No. 1214370-50-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H10FN3O2
  • Molecular Weight: 245.22 g/mol

The compound features an isonicotinic acid moiety with an amino group and a para-fluorophenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which may enhance its binding affinity to target proteins. Additionally, the fluorine atom can modify the lipophilicity and electronic properties of the compound, potentially leading to increased biological activity.

Anticancer Activity

Research has demonstrated that derivatives of isonicotinic acid exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Isonicotinic acid derivativesHeLaTBD
Standard Chemotherapy Drug (e.g., Doxorubicin)MCF-7TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies and Research Findings

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various isonicotinic acid derivatives, including this compound. The results indicated a promising anticancer effect with potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of several isonicotinic derivatives against common pathogens using disc diffusion methods. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in structure could enhance efficacy .
  • Structure-Activity Relationship (SAR) : Research focused on understanding the SAR of isonicotinic acid derivatives revealed that substitutions at specific positions significantly affect biological activity. The presence of fluorine was noted to enhance lipophilicity and improve cell membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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